

# Dual PI3Kδ/CK1ε Inhibitory Activity of Umbralisib Tosylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Umbralisib tosylate** (formerly TGR-1202) is a novel, orally bioavailable small molecule that exhibits dual inhibitory activity against phosphoinositide 3-kinase delta (PI3K $\delta$ ) and casein kinase 1 epsilon (CK1 $\epsilon$ ).[1] This unique mechanism of action distinguishes it from other PI3K inhibitors and offers a promising therapeutic approach for hematological malignancies.[2][3] PI3K $\delta$  is a key component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell cancers, while CK1 $\epsilon$  is implicated in the regulation of oncoproteins.[4] This whitepaper provides an in-depth technical guide on the core pharmacology of **umbralisib tosylate**, focusing on its dual inhibitory activity, the experimental methodologies used for its characterization, and its effects on relevant signaling pathways.

#### **Physicochemical Properties**

**Umbralisib tosylate** is the tosylate salt of umbralisib.[5] It is a white to light brown powder that is freely soluble in dimethyl sulfoxide (DMSO), soluble in methanol, and practically insoluble in water.[6] The amorphous form of umbralisib monotosylate has been characterized and is noted to have a higher intrinsic solubility compared to its crystalline forms.[7]



| Property                  | Value         | Reference |
|---------------------------|---------------|-----------|
| Molecular Formula         | C38H32F3N5O6S | [5]       |
| Molecular Weight          | 743.8 g/mol   | [5]       |
| Ionization Constant (pKa) | 2.71          | [6]       |

## **Quantitative Analysis of Inhibitory Activity**

Umbralisib demonstrates potent and selective inhibition of PI3K $\delta$  and also inhibits CK1 $\epsilon$  at clinically relevant concentrations.

**In Vitro Inhibitory Activity** 

| Target                        | Assay Type           | IC50/EC50     | Selectivity                                                         | Reference |
|-------------------------------|----------------------|---------------|---------------------------------------------------------------------|-----------|
| РΙЗКδ                         | Enzyme Assay         | IC50: 22.2 nM | >1000-fold vs. PI3Kα, >30-50- fold vs. PI3Kβ, >15-50-fold vs. PI3Kγ | [8]       |
| Cell-based Assay              | EC50: 24.3 nM        | [8]           |                                                                     |           |
| CK1ɛ                          | Enzyme Assay         | EC50: 6.0 μM  | [9]                                                                 |           |
| CD19+ B-cell<br>Proliferation | Human Whole<br>Blood | 100-300 nM    | [8]                                                                 | _         |

#### **Clinical Efficacy (UNITY-NHL Phase 2b Trial)**

The UNITY-NHL trial (NCT02793583) was a phase 2b study evaluating the efficacy and safety of umbralisib monotherapy in patients with relapsed or refractory indolent non-Hodgkin lymphoma (iNHL).[10]



| Lymphoma<br>Subtype             | Overall Response<br>Rate (ORR) | Complete<br>Response (CR) | Reference |
|---------------------------------|--------------------------------|---------------------------|-----------|
| Marginal Zone<br>Lymphoma (MZL) | 49%                            | 16%                       | [11]      |
| Follicular Lymphoma<br>(FL)     | 43%                            | 3%                        | [11]      |

## **Signaling Pathways**

The dual inhibition of PI3K $\delta$  and CK1 $\epsilon$  by umbralisib impacts multiple oncogenic signaling pathways.

## PI3Kδ Signaling Pathway in B-Cells

PI3Kδ is a crucial mediator of signals downstream of the B-cell receptor (BCR) and other immune receptors. Its activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream effectors like AKT. This pathway is critical for the proliferation, survival, and trafficking of both normal and malignant B-cells.[12] [13][14]





Click to download full resolution via product page

Caption: PI3Kδ Signaling Pathway Inhibition by Umbralisib.

## **CK1** Signaling and its Role in Malignancy



Casein Kinase 1 Epsilon (CK1ɛ) is a serine/threonine kinase involved in various cellular processes, including Wnt signaling and the regulation of oncoprotein translation.[15] Inhibition of CK1ɛ by umbralisib can lead to the downregulation of key oncogenes like c-MYC, contributing to its anti-cancer activity.[1]



Click to download full resolution via product page



Caption: CK1ɛ Signaling Pathway Inhibition by Umbralisib.

## **Experimental Protocols**

The following are representative protocols for key experiments used to characterize the activity of **umbralisib tosylate**.

#### **Biochemical Kinase Inhibition Assay (Luminescent)**

This protocol is based on the principles of the ADP-Glo™ or Kinase-Glo™ assays, which measure kinase activity by quantifying the amount of ADP produced or ATP remaining after a kinase reaction.[3][16][17]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. differencebetween.com [differencebetween.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Umbralisib LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]



- 5. Umbralisib Tosylate | C38H32F3N5O6S | CID 86707828 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. WO2021009509A1 Amorphous umbralisib monotosylate Google Patents [patents.google.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. TG Therapeutics Announces FDA Accelerated Approval of UKONIQ™ (umbralisib) | TG Therapeutics, Inc. [ir.tgtherapeutics.com]
- 11. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. ulab360.com [ulab360.com]
- 17. promega.com [promega.com]
- To cite this document: BenchChem. [Dual PI3Kδ/CK1ε Inhibitory Activity of Umbralisib Tosylate: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8752720#dual-pi3k-ck1-inhibitory-activity-of-umbralisib-tosylate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com